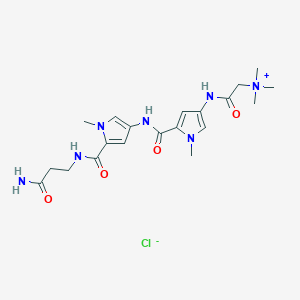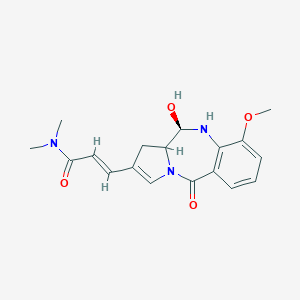
Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate: is a complex organic compound with a molecular formula of C26H15Li4N5O13S4 . This compound is characterized by its multiple sulfonic acid groups, azo linkages, and naphthalene rings, making it a highly functionalized molecule. It is commonly used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate involves multiple steps, including sulfonation, diazotization, and coupling reactions. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aniline derivatives to form diazonium salts, which are then coupled with naphthol derivatives to form the azo linkages.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the formation of the desired product. The final product is purified through crystallization and filtration processes to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone derivatives.
Reduction: The azo linkages in the compound can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for the detection of metal ions.
Biology: In biological research, it is used as a staining agent for the visualization of cellular components under a microscope.
Industry: In the industrial sector, it is widely used in the production of dyes and pigments due to its vibrant color properties and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can participate in electron transfer reactions, while the sulfonic acid groups enhance the solubility of the compound in aqueous solutions. These functional groups interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
- 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-, dipotassium salt
Comparison: Compared to similar compounds, Tetralithium 7-amino-1-hydroxy-2-(7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo)naphthalene-3,6-disulfonate is unique due to the presence of additional sulfonic acid groups and the tetralithium counterions. These features enhance its solubility and stability, making it more suitable for specific industrial and research applications.
Propiedades
Número CAS |
106028-58-4 |
|---|---|
Fórmula molecular |
C26H15Li4N5O13S4 |
Peso molecular |
761.6 g/mol |
Nombre IUPAC |
tetralithium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N5O13S4.4Li/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
Clave InChI |
RIJDBCHEWLXORI-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-] |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Key on ui other cas no. |
106028-58-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)











